Dimethyl 2-(2-chloro-4-nitrophenyl)malonate

Oxindole synthesis Pharmaceutical intermediate Decarboxylation efficiency

Dimethyl 2-(2-chloro-4-nitrophenyl)malonate (CAS 73088-10-5) is a halogenated nitroaryl malonate diester belonging to the arylmalonate class of synthetic intermediates. It is characterized by a 2-chloro-4-nitrophenyl substitution pattern on the central malonate carbon, yielding a molecular formula of C₁₁H₁₀ClNO₆ and a molecular weight of 287.65 g/mol.

Molecular Formula C11H10ClNO6
Molecular Weight 287.65
CAS No. 73088-10-5
Cat. No. B2741886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-(2-chloro-4-nitrophenyl)malonate
CAS73088-10-5
Molecular FormulaC11H10ClNO6
Molecular Weight287.65
Structural Identifiers
SMILESCOC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])Cl)C(=O)OC
InChIInChI=1S/C11H10ClNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(13(16)17)5-8(7)12/h3-5,9H,1-2H3
InChIKeySKVWJFVXCSQZLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dimethyl 2-(2-Chloro-4-nitrophenyl)malonate (CAS 73088-10-5): Core Identity and Procurement-Ready Profile


Dimethyl 2-(2-chloro-4-nitrophenyl)malonate (CAS 73088-10-5) is a halogenated nitroaryl malonate diester belonging to the arylmalonate class of synthetic intermediates. It is characterized by a 2-chloro-4-nitrophenyl substitution pattern on the central malonate carbon, yielding a molecular formula of C₁₁H₁₀ClNO₆ and a molecular weight of 287.65 g/mol [1]. The compound is commercially supplied as a crystalline solid with a reported melting point of 111–112.5 °C and is typically offered at ≥95% purity by major vendors including Fluorochem and Biosynth . Its primary documented role is as a strategic intermediate in the synthesis of 2-oxindole derivatives, achieved through nitro group reduction followed by in situ cyclization onto the malonate ester .

Why Generic Substitution of Dimethyl 2-(2-Chloro-4-nitrophenyl)malonate (CAS 73088-10-5) Fails: The Regiochemical Imperative


Arylmalonate diesters are not interchangeable commodities. The position of the chloro and nitro substituents on the phenyl ring dictates both the regiochemical outcome of downstream oxindole cyclization and the efficiency of the hydrolytic decarboxylation step. The 2-chloro-4-nitrophenyl substitution pattern of CAS 73088-10-5 uniquely directs cyclization to yield 5-chlorooxindole derivatives, the core pharmacophoric fragment of ziprasidone and related antipsychotic agents [1]. By contrast, the regioisomeric 4-chloro-2-nitrophenyl malonate (CAS 147124-32-1) leads to 6-chlorooxindole via a pathway that has been documented to suffer from drastically lower yields—as low as 4% for the critical nitrophenylacetic acid intermediate in some processes [1]. Furthermore, the diethyl ester analog (diethyl 2-(2-chloro-4-nitrophenyl)malonate) introduces different steric and electronic parameters that alter both the rate of decarboxylation and the physical handling properties during scale-up [2]. The choice of malonate ester therefore carries direct consequences for synthetic route feasibility, overall yield, and procurement economy.

Dimethyl 2-(2-Chloro-4-nitrophenyl)malonate: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Hydrolytic Decarboxylation Yield: 80% Conversion to 2-(2-Chloro-4-nitrophenyl)acetic Acid

Dimethyl 2-(2-chloro-4-nitrophenyl)malonate undergoes H₂SO₄-mediated hydrolytic decarboxylation in acetic acid at 80 °C to yield 2-(2-chloro-4-nitrophenyl)acetic acid with an isolated yield of 80% . This transformation is the critical gateway step for subsequent nitro reduction and oxindole cyclization. In stark contrast, the analogous intermediate derived from the regioisomeric 4-chloro-2-nitrophenyl malonate—4-chloro-2-nitrophenylacetic acid—was reported to be obtained in yields as low as 4% under historically employed conditions, a bottleneck that the Indian Patent 209800 explicitly identifies as a motivation for developing alternative routes [1]. The 20-fold differential in the efficiency of this key intermediate-forming step represents a quantifiable basis for prioritizing the 2-chloro-4-nitro isomer in route scouting.

Oxindole synthesis Pharmaceutical intermediate Decarboxylation efficiency

Regiochemical Control in Oxindole Cyclization: Exclusive Access to 5-Chlorooxindole Scaffold

The Quallich–Morrissey general oxindole synthesis explicitly demonstrates that the addition of dimethyl malonate to halonitrobenzenes, followed by nitro reduction and cyclization, provides regiochemical control of the substitution pattern on the aromatic ring of the resulting oxindole . When the starting halo-nitrobenzene bears the halogen ortho to the malonate attachment point and the nitro group para (as in the 2-chloro-4-nitrophenyl system), the cyclization is directed to form the 5-substituted oxindole. This regiochemical outcome is structurally predetermined and cannot be obtained from the 4-chloro-2-nitrophenyl isomer, which yields the 6-substituted regioisomer (6-chlorooxindole) [1]. For procurement decisions in medicinal chemistry programs targeting the 5-chlorooxindole scaffold—a key intermediate in ziprasidone and related antipsychotic agents—the 2-chloro-4-nitrophenyl malonate is the only direct precursor among commercially available arylmalonate esters.

Oxindole pharmacophore Ziprasidone synthesis Regioselective cyclization

Physical Form Advantage: Crystalline Solid vs. Oily Regioisomer Improves Handling and Purification

Dimethyl 2-(2-chloro-4-nitrophenyl)malonate is a crystalline solid with a melting point of 111–112.5 °C . This physical form enables straightforward purification by recrystallization (e.g., from ethanol) and facilitates accurate weighing and transfer in both laboratory and pilot-scale operations. In contrast, the regioisomeric dimethyl 2-(4-chloro-2-nitrophenyl)malonate (CAS 147124-32-1) is reported as an oily substance that resists crystallization under standard conditions , necessitating chromatographic purification or distillation, which adds cost and complexity to procurement workflows. The crystalline nature of the 2-chloro-4-nitro isomer is a direct consequence of its specific substitution pattern, which promotes more favorable crystal packing interactions.

Solid-state handling Crystallinity Process chemistry

Ester Group Reactivity: Dimethyl Ester Enables Selective Krapcho Decarboxylation vs. Diethyl Analog

The dimethyl ester configuration of CAS 73088-10-5 is optimal for Krapcho-type monodecarboxylation reactions, which are essential for converting the malonate diester into the mono-acid or mono-ester required for subsequent oxindole cyclization. Methyl esters undergo Krapcho dealkoxycarbonylation more rapidly than ethyl esters under standard conditions (LiCl/DMSO or NaCl/DMSO/water at elevated temperatures) due to the greater leaving group ability of methoxide versus ethoxide [1]. The Indian Patent 209800 describes the Quallich process in which dimethyl arylmalonates are subjected to Krapcho decarboxylation with lithium chloride in dimethyl sulfoxide to yield the malonate monoester [2]. Substituting the diethyl analog (diethyl 2-(2-chloro-4-nitrophenyl)malonate, MW 315.70 g/mol) would necessitate longer reaction times or higher temperatures to achieve comparable conversion, potentially increasing byproduct formation. For scale-up procurement, the dimethyl ester is therefore the kinetically preferred substrate.

Krapcho decarboxylation Ester selectivity Malonate chemistry

Optimal Procurement and Application Scenarios for Dimethyl 2-(2-Chloro-4-nitrophenyl)malonate (CAS 73088-10-5)


Medicinal Chemistry: Synthesis of 5-Chlorooxindole-Based Drug Candidates

When a medicinal chemistry program requires the 5-chlorooxindole scaffold—as found in the atypical antipsychotic ziprasidone and related D₂/5-HT₂A receptor antagonists—dimethyl 2-(2-chloro-4-nitrophenyl)malonate is the only direct malonate precursor that provides the correct regiochemistry upon reductive cyclization . The 80% hydrolytic decarboxylation yield to the arylacetic acid intermediate ensures that multi-gram procurement of this compound supports the generation of sufficient advanced intermediate for lead optimization campaigns without requiring route redesign.

Process Chemistry: Scalable Oxindole Intermediate Manufacturing

The crystalline solid form (mp 111–112.5 °C) of CAS 73088-10-5 facilitates large-scale handling, accurate dosing, and purification by recrystallization—advantages not shared by the oily regioisomer . For process chemists developing scalable routes to 5-substituted oxindoles, the combination of favorable physical form and rapid Krapcho decarboxylation kinetics inherent to the dimethyl ester [1] makes this compound the preferred procurement choice over the diethyl analog or the regioisomeric malonate.

Reference Standard and Impurity Profiling for Ziprasidone API

Dimethyl 2-(2-chloro-4-nitrophenyl)malonate serves as a key process intermediate in ziprasidone manufacture. As such, it is a critical reference material for impurity profiling, process validation, and regulatory documentation. The regioisomeric dimethyl 2-(4-chloro-2-nitrophenyl)malonate (CAS 147124-32-1) is explicitly listed as Ziprasidone Impurity 12 , underscoring the structural specificity required. Procurement of the correct isomer (CAS 73088-10-5) is essential for accurate impurity tracking and avoiding costly analytical misidentification.

Quote Request

Request a Quote for Dimethyl 2-(2-chloro-4-nitrophenyl)malonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.